

AZD3458: Application Notes and Protocols for Syngeneic Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **AZD3458**, a selective PI3Ky inhibitor, in syngeneic mouse models. The following information is intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy and immunomodulatory effects of **AZD3458**, both as a monotherapy and in combination with immune checkpoint inhibitors.

Introduction to AZD3458

AZD3458 is a potent and selective inhibitor of the p110y catalytic subunit of phosphoinositide 3-kinase (PI3Ky). PI3Ky is highly expressed in myeloid cells and plays a crucial role in regulating their function. In the tumor microenvironment (TME), PI3Ky signaling in tumorassociated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, thereby hindering anti-tumor immune responses. By inhibiting PI3Ky, AZD3458 aims to reprogram these myeloid cells towards a pro-inflammatory, anti-tumor state, thereby enhancing T-cell-mediated tumor cell killing. Preclinical studies have demonstrated that AZD3458 can remodel the TME and shows synergistic anti-tumor activity when combined with immune checkpoint blockade.[1][2][3]

Mechanism of Action of AZD3458

AZD3458 selectively inhibits PI3Ky, which is a key downstream signaling molecule for various immune cell receptors. In myeloid cells, PI3Ky activation leads to the production of PIP3, which

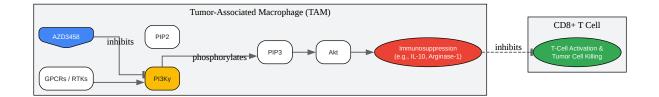


Methodological & Application

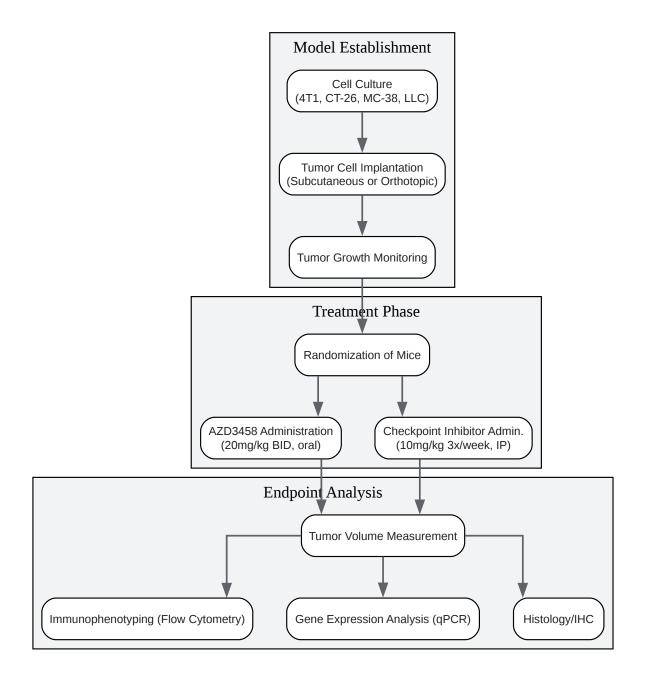
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in turn activates downstream pathways like Akt and BTK, promoting cell survival, proliferation, and immunosuppressive functions. By blocking this pathway, **AZD3458** is hypothesized to shift the balance from an immunosuppressive to an immunostimulatory TME. This includes decreasing the M2-like polarization of TAMs, reducing the production of immunosuppressive cytokines like IL-10, and enhancing the antigen-presenting capacity of myeloid cells. This ultimately leads to increased activation and infiltration of cytotoxic CD8+ T cells into the tumor.

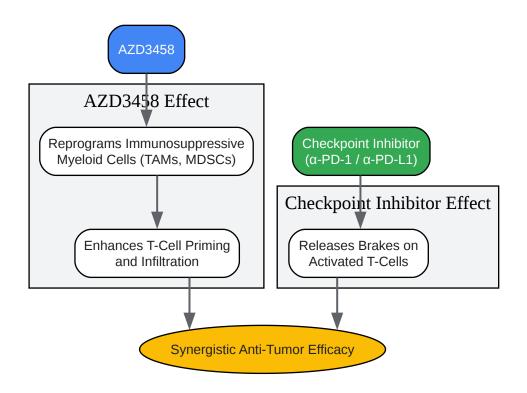












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